Cas no 94994-25-9 (Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate)

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate structure
94994-25-9 structure
Nome do Produto:Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
N.o CAS:94994-25-9
MF:C11H16O3
MW:196.242943763733
MDL:MFCD23102903
CID:1028868
PubChem ID:11074324

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
    • 4-formyl-Bicyclo[2.2.2]octane-1-carboxylic acid methyl ester
    • methyl 1-formylbicyclo[2.2.2]octane-4-carboxylate
    • Bicyclo[2.2.2]octane-1-carboxylic acid, 4-formyl-, methyl ester
    • KNSYWHCOJRHWRP-UHFFFAOYSA-N
    • SB13993
    • FCH1785611
    • AK137203
    • AX8258771
    • 4-carbomethoxybicyclo[2.2.2]octane-1-carboxaldehyde
    • Bicyclo[2.2.2]octane-1-carboxylicacid,4-formyl-,methylester
    • Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (ACI)
    • DB-080161
    • Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (in cyclohexane (50% w/w))
    • CS-0101289
    • SY105722
    • 94994-25-9
    • EN300-198568
    • AS-71542
    • A1-01468
    • O11939
    • MFCD23102903
    • DTXSID50454256
    • AKOS022172186
    • SCHEMBL1502404
    • Methyl4-formylbicyclo[2.2.2]octane-1-carboxylate
    • MDL: MFCD23102903
    • Inchi: 1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3
    • Chave InChI: KNSYWHCOJRHWRP-UHFFFAOYSA-N
    • SMILES: O=CC12CCC(CC1)(C(OC)=O)CC2

Propriedades Computadas

  • Massa Exacta: 196.109944368g/mol
  • Massa monoisotópica: 196.109944368g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 245
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 43.4
  • XLogP3: 0.9

Propriedades Experimentais

  • Densidade: 1.252
  • Ponto de ebulição: 261 ºC
  • Ponto de Flash: 109 ºC
  • Pressão de vapor: 0.0±0.5 mmHg at 25°C

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Informações de segurança

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NW930-200mg
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
94994-25-9 95+%
200mg
1377.0CNY 2021-07-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0966-5G
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
94994-25-9 97%
5g
¥ 7,682.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0966-250MG
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
94994-25-9 97%
250MG
¥ 1,023.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0966-25G
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
94994-25-9 97%
25g
¥ 24,327.00 2023-04-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F75240-1g
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
94994-25-9 98%
1g
¥5682.0 2023-09-07
Chemenu
CM202742-250mg
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
94994-25-9 95%
250mg
$*** 2023-05-29
Enamine
EN300-198568-0.25g
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
94994-25-9 90%
0.25g
$1056.0 2023-09-16
Chemenu
CM202742-1g
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
94994-25-9 95%
1g
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0966-10G
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
94994-25-9 97%
10g
¥ 12,804.00 2023-04-12
Enamine
EN300-198568-0.5g
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
94994-25-9 90%
0.5g
$1664.0 2023-09-16

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran
1.2 Reagents: N-methylmorpholine N-oxide Catalysts: TPAP Solvents: Dichloromethane
Referência
Bicyclo[2.2.2]octyltriazole inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Pharmacological agents for the treatment of metabolic syndrome
Maletic, Milana; Leeman, Aaron; Szymonifka, Michael; Mundt, Steven S.; Zokian, Hratch J.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2568-2572

Método de produção 2

Condições de reacção
1.1 Reagents: 2,4,6-Trimethylpyridine ,  Hydrogen Catalysts: Palladium ,  Barium sulfate Solvents: 2-Methyltetrahydrofuran ;  30 °C
Referência
Process preparation of xanthine-bicyclo[2.2.2]octanepropanoic acid derivative
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referência
Polar substituent effects on fluorine-19 chemical shifts of aryl and vinyl fluorides: a fluorine-19 nuclear magnetic resonance study of some 1,1-difluoro-2-(4-substituted-bicyclo[2.2.2]oct-1-yl)ethenes
Adcock, William; Kok, Gaik B., Journal of Organic Chemistry, 1985, 50(7), 1079-87

Método de produção 4

Condições de reacção
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  5 h, rt
Referência
Preparation of amide containing heterobicyclic metalloprotease inhibitors
, United States, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 3 h, rt
Referência
Preparation of spiro azetidine isoxazole derivatives as sstr5 antagonists
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, 0 °C
Referência
Substituted amide compounds as farnesoid X receptor modulators and their preparation
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
Substituted bicyclic compounds as farnesoid X receptor modulators and their preparation
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
Referência
The synthesis of [2.2.2]bicyclooctane and [3.1.1]bicycloheptane based amino acids as constrained glutamate analogs
Baker, S. Richard; Hancox, Timothy C., Tetrahedron Letters, 1999, 40(4), 781-784

Método de produção 9

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  12 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referência
Monocarboxylic acid transporter 4 (mct4) modulators and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Tetrahydrofuran ;  0 °C; 3 h, 29 °C
1.2 Reagents: Sodium thiosulfate
Referência
Process for preparation of cyclopropylamine compound as lsd1 inhibitor and use thereof
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Chloroform ;  cooled; 3 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
Referência
Preparation of pyridine compounds substituted with azoles
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  4 h, rt
Referência
An "ideal" bioisoster of the para-substituted phenyl ring
Levterov, Vadym V.; Panasyuk, Yaroslav; Sahun, Kateryna; Stashkevich, Olexander; Badlo, Valentyn; et al, ChemRxiv, 2023, 1, 1-11

Método de produção 13

Condições de reacção
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Tempo Solvents: Dichloromethane ;  0 °C; 5 h, rt
Referência
Preparation of benzazine heterocyclic compounds preventing, treating or alleviating RORγt-mediated diseases in patients
, China, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Preparation of bridged bicyclic compounds as farnesoid X receptor modulators
, United States, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C → rt
Referência
Preparation of pyrazolopyrimidine derivative and its application in medicine
, China, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  overnight, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Novel substituted pyrazolopiperazines as casein kinase 1δ/ε inhibitors and their preparation
, United States, , ,

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Raw materials

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Preparation Products

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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94994-25-9)Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
A902342
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):341.0/1192.0